![molecular formula C21H18F3N3OS B2939112 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 450344-06-6](/img/structure/B2939112.png)
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
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Description
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3OS and its molecular weight is 417.45. The purity is usually 95%.
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Biological Activity
N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that falls under the category of thienopyrazole derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The following sections provide a detailed examination of its biological activity based on available research findings.
- Molecular Formula : C22H23N3O2S
- Molecular Weight : 393.51 g/mol
- IUPAC Name : N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
1. Antioxidant Activity
Research has indicated that thienopyrazole compounds exhibit significant antioxidant properties. A study demonstrated that these compounds effectively protect against oxidative stress in erythrocytes (red blood cells) exposed to toxic substances like 4-nonylphenol. The alterations in erythrocytes were measured as indicators of oxidative damage, showing that thienopyrazoles can mitigate such effects .
Table 1: Erythrocyte Alterations in Response to Thienopyrazole Compounds
Treatment | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thienopyrazole Compound A | 12 ± 1.03 |
Thienopyrazole Compound B | 0.6 ± 0.16 |
Thienopyrazole Compound C | 28.3 ± 2.04 |
2. Anticancer Activity
Thienopyrazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups enhance the cytotoxicity of these compounds .
Table 2: Cytotoxicity of Thienopyrazole Derivatives Against MDA-MB-231 Cells
Compound | IC50 (μM) |
---|---|
Compound A | 27.6 |
Compound B | 29.3 |
Compound C | >50 |
3. Anti-inflammatory and Antimicrobial Properties
Thienopyrazole derivatives have shown promise in anti-inflammatory applications by selectively inhibiting phosphodiesterase enzymes involved in inflammatory pathways. Additionally, preliminary studies suggest antimicrobial activity against various pathogens, which positions these compounds as potential candidates for developing new therapeutic agents .
Case Study: Efficacy Against Inflammation
A study focusing on the anti-inflammatory properties of thienopyrazoles reported significant reductions in inflammatory markers in animal models treated with these compounds compared to controls. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Case Study: Antimicrobial Testing
In antimicrobial assays, specific thienopyrazole derivatives were tested against a panel of bacterial and fungal strains. Results indicated moderate to excellent inhibitory effects on growth, particularly against Gram-positive bacteria.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-12-6-5-9-18(13(12)2)27-19(15-10-29-11-17(15)26-27)25-20(28)14-7-3-4-8-16(14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSPDOQARUEMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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